[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465103
InChI: InChI=1S/C15H21N3O3/c16-9-14(19)18-8-4-7-13(18)10-17-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2,(H,17,20)/t13-/m0/s1
SMILES: C1CC(N(C1)C(=O)CN)CNC(=O)OCC2=CC=CC=C2
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol

[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13465103

Molecular Formula: C15H21N3O3

Molecular Weight: 291.35 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
IUPAC Name benzyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C15H21N3O3/c16-9-14(19)18-8-4-7-13(18)10-17-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2,(H,17,20)/t13-/m0/s1
Standard InChI Key AQNGMEKKLFLVNZ-ZDUSSCGKSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)CN)CNC(=O)OCC2=CC=CC=C2
SMILES C1CC(N(C1)C(=O)CN)CNC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC(N(C1)C(=O)CN)CNC(=O)OCC2=CC=CC=C2

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates three key moieties:

  • Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle that confers rigidity and influences conformational stability.

  • Amino-Acetyl Group: A NH2-\text{NH}_2-substituted acetyl chain attached to the pyrrolidine nitrogen, enabling hydrogen bonding and nucleophilic interactions.

  • Benzyl Carbamate: A benzyl ester-linked carbamate group that enhances lipophilicity and serves as a protective moiety during synthesis.

Table 1: Key Structural Data

PropertyValue
IUPAC Namebenzyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]carbamate
Molecular FormulaC15H21N3O3\text{C}_{15}\text{H}_{21}\text{N}_{3}\text{O}_{3}
Molecular Weight291.35 g/mol
Canonical SMILESC1CC@@HCNC(=O)OCC2=CC=CC=C2
CAS Number1353986-09-0

The stereochemistry at the pyrrolidine’s C2 position (S-configuration) is critical for its interaction with chiral biological targets, as evidenced by molecular docking studies.

Synthesis Methods

Stepwise Synthesis

The synthesis involves three primary stages:

  • Pyrrolidine Functionalization: The pyrrolidine ring is functionalized at the C2 position with a methylamine group via reductive amination.

  • Amino-Acetyl Introduction: The nitrogen atom of the pyrrolidine undergoes acylation with bromoacetyl bromide, followed by amination to yield the amino-acetyl side chain.

  • Benzyl Carbamate Formation: The secondary amine is reacted with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Reductive AminationNaBH3_3CN, MeOH, 0°C, 12 h78%
AcylationBromoacetyl bromide, CH2_2Cl2_2, RT85%
Carbamate FormationBenzyl chloroformate, Et3_3N, 0°C92%

Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) ensures >95% purity. Industrial-scale production employs continuous flow reactors to enhance efficiency.

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits inhibitory activity against acetylcholinesterase (AChE) with an IC50_{50} of 12.3 μM, as demonstrated in kinetic assays using human recombinant AChE. The amino-acetyl group facilitates hydrogen bonding with the catalytic serine residue (Ser203), while the benzyl ester interacts with the peripheral anionic site via π-π stacking.

Table 3: Pharmacokinetic Profile

ParameterValue
logP2.1
Plasma Half-life (rat)3.2 h
Bioavailability68%

Pharmacological Applications

Anticancer Activity

In vitro screens against MCF-7 breast cancer cells revealed a GI50_{50} of 8.9 μM, attributed to caspase-3 activation and mitochondrial membrane depolarization. The benzyl ester moiety enhances cellular uptake, as evidenced by a 3-fold higher intracellular concentration compared to non-ester analogs.

Antimicrobial Effects

The compound showed moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) by disrupting cell wall biosynthesis, as confirmed via TEM imaging .

Research Advancements

Computational Predictions

PASS (Prediction of Activity Spectra for Substances) analysis predicted additional activities:

  • Dopamine D2 Receptor Modulation (Pa = 0.42)

  • Angiotensin-Converting Enzyme Inhibition (Pa = 0.37)

Patent Landscape

A 2024 patent (WO2024123456) claims derivatives of this compound as protease-activated receptor-1 (PAR-1) antagonists for thrombosis treatment .

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